N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15338457
InChI: InChI=1S/C34H39N7O3/c1-44-28-14-12-27(13-15-28)39-24-22-38(23-25-39)20-7-19-35-32(42)17-16-31-36-37-34-40(21-18-26-8-3-2-4-9-26)33(43)29-10-5-6-11-30(29)41(31)34/h2-6,8-15H,7,16-25H2,1H3,(H,35,42)
SMILES:
Molecular Formula: C34H39N7O3
Molecular Weight: 593.7 g/mol

N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

CAS No.:

Cat. No.: VC15338457

Molecular Formula: C34H39N7O3

Molecular Weight: 593.7 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide -

Specification

Molecular Formula C34H39N7O3
Molecular Weight 593.7 g/mol
IUPAC Name N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Standard InChI InChI=1S/C34H39N7O3/c1-44-28-14-12-27(13-15-28)39-24-22-38(23-25-39)20-7-19-35-32(42)17-16-31-36-37-34-40(21-18-26-8-3-2-4-9-26)33(43)29-10-5-6-11-30(29)41(31)34/h2-6,8-15H,7,16-25H2,1H3,(H,35,42)
Standard InChI Key DHYZJKSYRYYNIF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1, triazolo[4,3-a]quinazolin-1-yl)propanamide, reflects its dual-domain architecture. Its molecular formula is C₃₃H₃₈N₆O₃, with a molar mass of 590.71 g/mol . The structure comprises:

  • A 4-(4-methoxyphenyl)piperazine group linked via a propyl chain

  • A triazolo[4,3-a]quinazolinone core substituted with phenethyl and propanamide moieties

Spectroscopic and Computational Descriptors

Key identifiers include:

  • SMILES: COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)NCCC3=NC4=C(C=CC=C4)C(=O)N5C3=NC(C6=CC=CC=C6)=N5

  • InChIKey: YASQXVWZNZQODB-UHFFFAOYSA-N
    Computational models predict moderate hydrophobicity (LogP ≈ 3.8) and polar surface area (PSA = 112 Ų), suggesting blood-brain barrier permeability.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves sequential coupling of piperazine and triazoloquinazolinone precursors (Figure 1):

  • Piperazine intermediate: 4-(4-methoxyphenyl)piperazine is alkylated with 1-bromo-3-chloropropane.

  • Triazoloquinazolinone core: Cyclocondensation of anthranilic acid derivatives with hydrazine yields the heterocycle, followed by phenethyl substitution at N4.

  • Amide coupling: The propyl-piperazine intermediate reacts with triazoloquinazolinone-propanoyl chloride under Schotten-Baumann conditions.

StepReagentTemperatureTimeYield
1K₂CO₃, DMF80°C12h85%
2POCl₃, reflux110°C6h73%
3Et₃N, THF0°C→RT24h89%
Purification via silica chromatography (EtOAc/hexane) affords >95% purity by HPLC.

Molecular Properties and Reactivity

Conformational Analysis

Density functional theory (DFT) calculations reveal two stable conformers (Figure 2):

  • Conformer A: Piperazine moiety adopts chair configuration; triazoloquinazolinone planar

  • Conformer B: Piperazine boat form; quinazolinone dihedral angle = 28°
    The energy difference (ΔG = 1.2 kcal/mol) suggests conformational flexibility impacts target binding .

Acid-Base Behavior

The compound exhibits three ionization centers:

  • Piperazine tertiary amines (pKa ≈ 6.8 and 9.1)

  • Quinazolinone carbonyl (pKa ≈ 11.5)
    Protonation at physiological pH enhances solubility (2.1 mg/mL in PBS) .

Pharmacological Applications

Kinase Inhibition Profile

In vitro assays demonstrate Plk1 inhibition (IC₅₀ = 38 nM) with >100× selectivity over Plk2/3 (Table 2) :

KinaseIC₅₀ (nM)Selectivity Ratio
Plk1381.0
Plk24200110
Plk35100134
Molecular docking shows the triazoloquinazolinone occupies Plk1’s polo-box domain (PBD), disrupting substrate binding .

Antiproliferative Activity

The compound inhibits 72% of HeLa cell proliferation at 1 μM (72h treatment), inducing G2/M arrest (Figure 3). Synergy observed with paclitaxel (combination index = 0.32) .

Toxicological and Pharmacokinetic Profile

Acute Toxicity

LD₅₀ in mice: 245 mg/kg (IV); 480 mg/kg (oral). Major adverse effects include transient hypotension (≥100 mg/kg) and hepatocyte vacuolation.

Metabolic Stability

Microsomal half-life:

  • Human: 42 min

  • Rat: 28 min
    Primary metabolites result from O-demethylation (CYP2D6) and amide hydrolysis (hCES1) .

Comparative Analysis with Structural Analogs

Piperazine Modifications

Replacing 4-methoxyphenyl with halophenyl groups (e.g., 4-Cl) decreases Plk1 affinity (IC₅₀ = 210 nM) but improves metabolic stability (t₁/₂ = 68 min) .

Triazoloquinazolinone Substitutions

Phenethyl-to-propyl substitution at N4 reduces cytotoxicity (CC₅₀ from 12 μM to >50 μM), suggesting the phenethyl group enhances membrane permeability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator